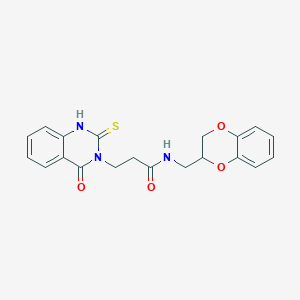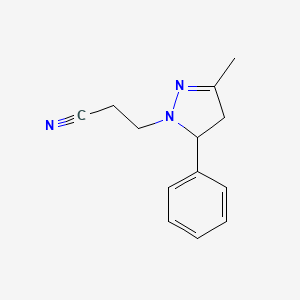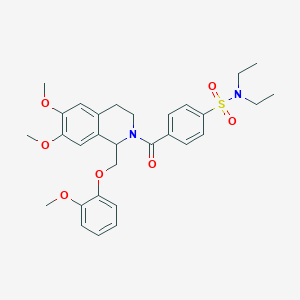![molecular formula C22H15BrFN3 B11213365 2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213365.png)
2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Benzimidazole: This fused ring system consists of a benzene ring fused to an imidazole ring. It imparts unique properties to the compound.
Pyrimidine: The dihydropyrimidine moiety contributes to its overall structure.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the multistep synthetic strategy that starts with arylhydrazine and aralkyl ketones. These steps lead to the formation of benzimidazole-ornamented pyrazoles, including our target compound.
Reaction Conditions:: Specific reaction conditions vary depending on the synthetic route. the combination of arylhydrazine and aralkyl ketones plays a crucial role in constructing the benzimidazole-pyrazole hybrid.
Industrial Production:: While industrial-scale production methods may differ, researchers have explored various synthetic pathways to obtain this compound.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify the substituents on the benzimidazole and pyrazole rings.
Substitution: Substitution reactions may occur at the bromophenyl and fluorophenyl positions.
Bromination: Bromine or brominating agents.
Fluorination: Fluorine sources.
Cyclization: Acidic or basic conditions to form the benzimidazole ring.
Hydrogenation: To reduce the double bonds in the pyrazole ring.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers with different substitution patterns are possible.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to their diverse pharmacological activities.
Industry: As intermediates for synthesizing other valuable compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have a specific list of similar compounds, researchers often compare this compound with related benzimidazole derivatives. Its uniqueness lies in the combination of the benzimidazole and pyrazole motifs.
Propiedades
Fórmula molecular |
C22H15BrFN3 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15BrFN3/c23-16-7-3-5-14(11-16)19-13-21(15-6-4-8-17(24)12-15)27-20-10-2-1-9-18(20)25-22(27)26-19/h1-13,21H,(H,25,26) |
Clave InChI |
NEHLCOYSSYCOLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11213294.png)
![9-Chloro-2-(furan-2-yl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213298.png)
![7-(4-methoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213308.png)

![N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213315.png)
![6-chloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11213316.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213326.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B11213334.png)
![ethyl 2-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11213339.png)

![4-(2,3-dihydro-1H-indol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213349.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213358.png)
